molecular formula C10H12N2O3 B13765632 3,5-Dimethylphenyl methylnitrosocarbamate CAS No. 58139-34-7

3,5-Dimethylphenyl methylnitrosocarbamate

Cat. No.: B13765632
CAS No.: 58139-34-7
M. Wt: 208.21 g/mol
InChI Key: LNHCDFPBNISRKG-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl methylnitrosocarbamate is an organic compound belonging to the class of phenyl methylcarbamates. These compounds are characterized by a methylcarbamic acid esterified with a phenyl group. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl methylnitrosocarbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with a suitable nitrosating agent. One common method is to react 3,5-dimethylphenyl isocyanate with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitrosocarbamate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl methylnitrosocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethylphenyl methylnitrosocarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a chiral selector in chromatography.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl methylnitrosocarbamate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and designing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenyl methylcarbamate: Similar structure but lacks the nitroso group.

    3,4-Dimethylphenyl methylcarbamate: Similar structure with a different substitution pattern on the phenyl ring.

    3,5-Dimethylphenyl isocyanate: Precursor in the synthesis of the nitrosocarbamate.

Uniqueness

3,5-Dimethylphenyl methylnitrosocarbamate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

58139-34-7

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(3,5-dimethylphenyl) N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C10H12N2O3/c1-7-4-8(2)6-9(5-7)15-10(13)12(3)11-14/h4-6H,1-3H3

InChI Key

LNHCDFPBNISRKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)N(C)N=O)C

Origin of Product

United States

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